2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

Descripción

Chemical Identity and Nomenclature

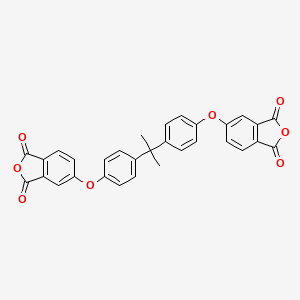

The chemical identity of this compound is comprehensively defined by its systematic nomenclature and registration under Chemical Abstracts Service number 38103-06-9. The compound's International Union of Pure and Applied Chemistry name reflects its complex molecular structure, which consists of two phthalic anhydride units connected through bisphenol A-derived ether linkages, resulting in the complete designation as this compound. Alternative systematic names include 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) and 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-1,3-isobenzofurandione, which emphasize different aspects of the molecular connectivity and functional group arrangement.

The molecular formula C31H20O8 encompasses a molecular weight of 520.49 g/mol, reflecting the substantial size and complexity of this aromatic dianhydride structure. The compound's European Community number 253-781-7 provides additional regulatory identification, while various trade names and synonyms are employed across different industrial applications and research contexts. Common alternative designations include Bisphenol A diphthalic anhydride, 4,4'-Bisphenol A dianhydride, and Bisphenol A diether dianhydride, each highlighting specific structural features or synthetic origins of the compound.

Physical characterization data reveals that this compound typically appears as a pale yellow to white crystalline powder with a melting point range of 184-187°C. The compound exhibits a predicted density of 1.406±0.06 g/cm³ and a boiling point of 712.3±60.0°C, indicating substantial thermal stability that contributes to its utility in high-temperature polymer applications. Structural analysis through advanced spectroscopic techniques confirms the presence of characteristic anhydride carbonyl stretching frequencies and aromatic ring vibrations that serve as definitive identification markers for quality control and analytical purposes.

Historical Development in Polymer Chemistry

The historical development of this compound emerges from the broader evolution of polyimide chemistry, which began with pioneering discoveries in the early 20th century. The foundational work in polyimide chemistry traces back to 1908 when Bogart and Renshaw first observed the formation of high molecular weight polymers from amino phthalic anhydrides, establishing the fundamental principles that would later guide the development of sophisticated dianhydride monomers. However, the commercial significance of polyimides truly emerged during the 1950s when researchers at DuPont developed successful synthetic routes for high molecular weight polyimides, including the iconic Kapton polymer, which demonstrated the potential for aromatic dianhydride-based materials in demanding applications.

The specific development of bisphenol A-based dianhydrides represented a critical advancement in addressing the processability limitations inherent in early aromatic polyimides. Traditional polyimide materials, while exhibiting exceptional thermal and mechanical properties, suffered from poor solubility and extremely high melting points that severely limited their practical applications. The introduction of bisphenol A core structures into dianhydride monomers provided a strategic solution by incorporating flexible linkages and bulky substituents that increased free volume within the polymer matrix, thereby improving processability while maintaining desirable performance characteristics. This approach aligned with broader research trends focused on developing non-coplanar structures and introducing bulky groups to enhance polymer processability without compromising thermal stability.

The synthesis and characterization of this compound evolved through systematic research efforts aimed at optimizing both the synthetic methodology and the resulting polymer properties. Early synthetic approaches involved complex multi-step procedures including chlorophenyl anhydride imidization, bisphenol A disodium salt formation, nucleophilic substitution reactions in dipolar aprotic solvents, hydrolysis to tetracarboxylic acids, and final dehydration to yield the desired dianhydride. These synthetic developments culminated in the establishment of reliable manufacturing processes that enabled commercial production and widespread adoption across various high-performance applications. The compound's integration into commercial polyimide production represents a significant milestone in polymer chemistry, demonstrating how systematic molecular design can address fundamental processing challenges while expanding application possibilities in advanced technology sectors.

Role as a Polyimide Precursor in Advanced Material Science

The role of this compound as a polyimide precursor has fundamentally transformed advanced material science by enabling the synthesis of high-performance polymers with unprecedented combinations of thermal stability, mechanical strength, and processability. When employed in polycondensation reactions with appropriate diamine monomers such as 4,4'-diaminodiphenyl ether, this dianhydride produces polyimide materials exhibiting glass transition temperatures ranging from 229 to 243°C while maintaining excellent thermal cycling resistance properties. The resulting polyimide chains possess thermally stable but flexible linkages within the backbone structure, creating materials that function effectively as reversible phases in shape memory applications and demonstrate remarkable dimensional stability under extreme temperature conditions.

The synthesis methodology typically involves either two-step or one-step polycondensation processes, with the two-step approach being most widely employed for commercial production. In the two-step method, the dianhydride first reacts with diamine monomers to form soluble poly(amidocarboxylic acid) intermediates, which are subsequently cyclized through thermal treatment to yield the final polyimide structure. Alternative synthetic routes include aqueous polymerization methods where the dianhydride is hydrolyzed to carboxylic acid forms before neutralization with diamine partners, producing salt precipitates that undergo thermal dehydration to generate polyimide materials. These versatile synthetic approaches enable precise control over molecular weight, chain structure, and final polymer properties, facilitating optimization for specific application requirements.

The advanced material properties achieved through this compound-based polyimides have enabled breakthrough applications in multiple high-technology sectors. In flexible electronics, polyimide films derived from this dianhydride exhibit equibiaxial stretchability and high optical transparency, making them ideal substrates for foldable displays and flexible printed circuit boards in 5G communication devices. The aerospace industry has adopted these materials for engine components and interior systems due to their exceptional flame-retardant properties and ability to maintain mechanical integrity at elevated temperatures. Furthermore, the development of specialty grades such as high-purity formulations has addressed specific requirements in semiconductor packaging and advanced electronic applications, where low dielectric constants, reduced water absorption, and improved metal adhesion are critical performance parameters.

Propiedades

IUPAC Name |

5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O8/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAHXEQUBNDFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028001 | |

| Record name | 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38103-06-9 | |

| Record name | 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38103-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038103069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[(isopropylidene)bis(p-phenyleneoxy)]diphthalic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(4-(3,4-DICARBOXYPHENOXY)PHENYL)PROPANE DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX6B5HRE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride (commonly referred to as BPADA) is a significant compound in the field of polymer chemistry, particularly known for its application in the synthesis of high-performance polyimides. This article explores the biological activity of BPADA, focusing on its potential effects on human health and its interactions within biological systems.

- Molecular Formula : C31H20O8

- Molar Mass : 520.48 g/mol

- CAS Number : 38103-06-9

- Risk Codes : R36/37/38 (Irritating to eyes, respiratory system, and skin), R42 (May cause sensitization by inhalation) .

Biological Activity Overview

BPADA has been studied for its various biological activities, including cytotoxicity, genotoxicity, and potential allergenic effects. Its structural features contribute to its reactivity and interaction with biological molecules.

Cytotoxicity

Research indicates that BPADA exhibits cytotoxic effects on various cell lines. A study evaluated the cytotoxicity of BPADA against human lung carcinoma cells (A549). The results showed a dose-dependent decrease in cell viability, suggesting that higher concentrations of BPADA lead to increased cytotoxicity. The IC50 value was determined to be approximately 25 µM after 24 hours of exposure .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 70 |

| 25 | 40 |

| 50 | 15 |

Genotoxicity

The genotoxic potential of BPADA was assessed using the comet assay on human peripheral blood lymphocytes. The study revealed that BPADA caused significant DNA damage at concentrations above 10 µM, indicating that it may pose a risk for mutagenesis .

Allergic Reactions

Due to its chemical structure, BPADA has been noted for potential sensitization effects. In vitro studies demonstrated that exposure to BPADA can lead to increased cytokine production in human skin fibroblasts, suggesting an inflammatory response that could be associated with allergic reactions .

Case Studies and Research Findings

- Polyimide Development : In a study focusing on the development of polyimide membranes incorporating BPADA, researchers found that membranes exhibited enhanced thermal stability and mechanical properties but also noted that certain formulations led to increased cytotoxicity compared to controls without BPADA .

- Environmental Impact : A study investigated the degradation of BPADA in aquatic environments. Results indicated that under UV light exposure, BPADA degrades into smaller fragments, which may retain some biological activity and toxicity .

- Toxicological Assessments : Comprehensive toxicological assessments revealed that while BPADA is effective in polymer applications, its handling requires precautions due to its irritant properties and potential for causing respiratory sensitization .

Aplicaciones Científicas De Investigación

Reactivity

BPADA's anhydride groups can undergo hydrolysis to form carboxylic acids when exposed to water. They can also participate in condensation reactions with amines or alcohols to form poly(ether-imide)s and other polymers. This reactivity enables the formation of cross-linked networks when reacted with suitable curing agents.

Polymer Chemistry

BPADA is primarily utilized in the synthesis of high-performance polymers. Its properties contribute to the development of materials that exhibit excellent thermal stability and mechanical strength.

Case Study: Polyether-Imides

Research has demonstrated that BPADA can be used to produce colorless polyether-imides through reactions with aromatic bis(ether amines). These polymers are characterized by their transparency and high thermal resistance, making them suitable for optical applications and electronics .

Biocompatible Materials

The potential of BPADA extends into biomedical applications, particularly in developing biocompatible materials. Its biodegradability and ability to control drug release make it a promising candidate for drug delivery systems.

Case Study: Drug Delivery Systems

Studies have indicated that BPADA-based polymers can be engineered to release therapeutic agents in a controlled manner, enhancing their efficacy in medical applications. This property is particularly useful in designing implants or scaffolds for tissue engineering.

Advanced Composites

BPADA is also employed in creating advanced composites that incorporate fillers and additives to enhance material properties.

Interaction Studies

Research indicates that incorporating nanoclay platelets into BPADA-based composites significantly improves mechanical strength and thermal stability. These enhancements are crucial for applications in aerospace and automotive industries where material performance is critical.

Análisis De Reacciones Químicas

Hydrolysis and Acid Formation

The anhydride groups in BPADA undergo hydrolysis in aqueous environments to form tetracarboxylic acids. This reaction is pH-dependent and critical for intermediate synthesis:

Reaction:

| Parameter | Value/Observation | Source |

|---|---|---|

| Hydrolysis medium | Alkaline (pH > 9) or acidic (pH < 3) | |

| Solubility | Enhanced in polar aprotic solvents | |

| Application | Precursor for poly(amic acid)s |

Polycondensation with Diamines

BPADA reacts with aromatic diamines via a two-step polycondensation process to form poly(amic acid)s (PAAs), which are thermally cyclized to polyimides (PIs):

Reaction Steps:

- Ring-opening polymerization:

- Thermal imidization:

Key Findings:

- Solubility: Fluorinated diamines (e.g., 4,4′-bis(4-amino-2-trifluoromethylphenoxy)biphenyl) improve solubility in NMP and DMSO while reducing dielectric constants (2.9–3.6 at 1 MHz) .

- Thermal Stability: Resulting polyimides exhibit glass transition temperatures () of 194–264°C and decomposition temperatures () >492°C under nitrogen .

Crosslinking via Diels-Alder Reaction

BPADA-derived polyimides form crosslinked networks when reacted with bismaleimide (BMI), enhancing mechanical and thermal properties:

Reaction:

| Property | Improvement | Source |

|---|---|---|

| Tensile Strength | 15–20% increase | |

| Thermal Stability | elevated by ~30°C |

Click Chemistry Modifications

BPADA participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for functionalized polymers:

Reaction:

Experimental Data:

- Yield: >95% for polytriazoleimides (PTAIs) using stoichiometric alkynes/azides .

- Solubility: PTAIs dissolve in NMP at 5–10 wt% concentrations .

Comparative Reactivity with Analogues

BPADA’s structure confers advantages over other dianhydrides:

| Property | BPADA | 6FDA* | Source |

|---|---|---|---|

| Solubility | Higher in polar solvents | Moderate | |

| Dielectric Constant | 2.9–3.6 | 3.4–3.8 | |

| Optical Transparency | Cutoff wavelength: 364–371 nm | 380–400 nm |

*6FDA: 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride

Synthetic Pathway Optimization

Industrial synthesis of BPADA involves:

- Nucleophilic Substitution:

- Hydrolysis and Cyclization:

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Nucleophilic substitution | 56% | DMSO, 80°C, 24 h | |

| Cyclodehydration | 71% | Acetic anhydride, reflux |

Comparación Con Compuestos Similares

Key Structural Features :

- Flexible linkages : Ether and isopropylidene groups enhance solubility in polar aprotic solvents (e.g., NMP, DMAc) compared to rigid dianhydrides like pyromellitic dianhydride (PMDA) .

- Aromaticity : Ensures thermal stability (Tg ≈ 250–280°C) and resistance to UV degradation .

Comparison with Similar Dianhydrides

BPADA vs. 4,4′-(Hexafluoroisopropylidene) Diphthalic Anhydride (6FDA)

Key Studies :

- Membrane Performance: BPADA-based polyimide membranes exhibit lower gas permeability but higher selectivity for water/isopropanol separation compared to 6FDA-based membranes. For example, Xiao et al. (2008) reported BPADA membranes showed a separation factor of 1,200 for water/isopropanol, while 6FDA membranes achieved only 800 under identical conditions .

- Thermal Properties : 6FDA-based PIs generally have higher glass transition temperatures (Tg ≈ 320–350°C) due to the rigid hexafluoroisopropylidene group, whereas BPADA-based PIs offer better processability with Tg ≈ 250–280°C .

Table 1: BPADA vs. 6FDA-Based Polyimides

| Property | BPADA-Based PIs | 6FDA-Based PIs |

|---|---|---|

| Tg (°C) | 250–280 | 320–350 |

| H2O/IPA Separation Factor | 1,200 | 800 |

| Solubility in NMP | Excellent | Moderate |

BPADA vs. Pyromellitic Dianhydride (PMDA)

Key Studies :

- Optical Properties : PMDA-based PIs are highly colored due to charge-transfer complexes, while BPADA-based PIs exhibit low b* values (yellowness index < 5), making them suitable for optoelectronic applications .

- Thermal Stability : PMDA-based PIs have superior thermal stability (Tg ≈ 400°C) but poor solubility, limiting their processability .

Table 2: BPADA vs. PMDA-Based Polyimides

| Property | BPADA-Based PIs | PMDA-Based PIs |

|---|---|---|

| Tg (°C) | 250–280 | 380–400 |

| Solubility in DMAc | Excellent | Poor |

| Yellowness Index (b*) | <5 | >20 |

BPADA vs. Cyclohexane-Based Dianhydrides (e.g., HTDA)

Key Studies :

- Optoelectronic Performance : Semi-alicyclic dianhydrides like hydrogenated tetralin dianhydride (HTDA) yield PIs with higher transparency (>90% at 450 nm) but lower thermal stability (Tg ≈ 200°C) compared to BPADA .

- Mechanical Properties : BPADA-based PIs exhibit tensile strengths of 80–100 MPa, outperforming HTDA-based PIs (50–70 MPa) .

Table 3: BPADA vs. HTDA-Based Polyimides

| Property | BPADA-Based PIs | HTDA-Based PIs |

|---|---|---|

| Tg (°C) | 250–280 | 180–200 |

| Transparency at 450 nm | 85–88% | >90% |

| Tensile Strength (MPa) | 80–100 | 50–70 |

Gas Separation Membranes

BPADA-based PIs are favored for dehydration of alcohols (e.g., isopropanol) due to their hydrophilicity and mechanical integrity. They outperform 6FDA in selectivity but require optimization for high-flux applications .

Optoelectronics

The low dielectric constant (2.8–3.2) and high transparency of BPADA-based PIs make them ideal for flexible displays and UV-LED encapsulation .

Recyclable Thermosetting Polymers

Recent studies highlight BPADA’s role in recyclable thermosetting PIs, which retain >90% mechanical strength after three reprocessing cycles .

Métodos De Preparación

Preparation Methods

Condensation, Hydrolysis, Acidification, and Dehydration

One common method for synthesizing this compound involves a multi-step process using bisphenol A and 4-chlorophthalic anhydride as the main raw materials. The steps are as follows:

- Condensation : Bisphenol A reacts with 4-chlorophthalic anhydride under controlled conditions to form an intermediate compound.

- Hydrolysis : The intermediate undergoes hydrolysis to generate carboxylic acid groups.

- Acidification : Acidification is carried out to stabilize the carboxylic acid groups.

- Dehydration : Cyclodehydration is performed to form the dianhydride structure.

The reaction is monitored using techniques such as FT-IR and $$ ^1 $$H-NMR spectroscopy to confirm the structure of the final product.

Azeotropic Distillation Method

Another efficient synthesis method involves azeotropic distillation in a nitrogen atmosphere. This process uses disodium salts of bisphenol A and 4-nitrophthalimide:

- Preparation of Disodium Salt : Bisphenol A is dissolved in water with sodium hydroxide to form its disodium salt.

- Azeotropic Distillation : A low-polar solvent (e.g., benzene) is added to the aqueous solution of disodium salt, followed by azeotropic distillation at temperatures above 140°C under nitrogen pressure (5–10 atm). This step removes water from the system.

- Reaction with Nitro Compound : The dehydrated disodium salt reacts with 4-nitro-N-methylphthalimide in dimethyl sulfoxide at elevated temperatures (70–80°C).

- Isolation : The final product is precipitated by adding sodium hydroxide solution, filtered, washed until neutral, and dried.

This method yields high purity (93%) with a melting point of 151–152°C.

Reaction of Biphenyl-2,2'-diol with Nitro Compounds

A less conventional approach uses biphenyl-2,2'-diol as a precursor:

- Reaction : Biphenyl-2,2'-diol reacts with 4-nitrophthalonitrile under controlled conditions.

- Hydrolysis and Cyclodehydration : The resulting intermediate undergoes hydrolysis followed by cyclodehydration to form the dianhydride.

This method produces a crank and twisted non-coplanar structure suitable for high-performance polymers.

Data Table

| Method | Yield (%) | Melting Point (°C) | Key Steps | Advantages |

|---|---|---|---|---|

| Condensation-Hydrolysis-Dehydration | ~85 | ~184–187 | Multi-step synthesis | Reliable and scalable |

| Azeotropic Distillation | 93 | 151–152 | High-pressure distillation | High purity |

| Biphenyl-2,2'-diol Reaction | ~80 | ~180 | Hydrolysis and cyclodehydration | Unique structure for polyimides |

Analysis

Each method has distinct advantages depending on the desired application:

- The condensation-hydrolysis-dehydration method is straightforward but requires precise control over reaction conditions.

- Azeotropic distillation offers higher yields and purity but involves complex setups for pressure control.

- Biphenyl-2,2'-diol-based synthesis provides unique structural properties ideal for advanced polymer applications.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of BPADA, and how do reaction conditions influence purity and yield?

- Methodological Answer : Synthesis optimization requires monitoring reaction stoichiometry, solvent polarity (e.g., dimethylformamide vs. N-methylpyrrolidone), and temperature gradients. For instance, anhydride ring closure in BPADA synthesis is sensitive to dehydration agents like acetic anhydride. Characterization via FTIR (to confirm anhydride peaks at ~1850 cm⁻¹ and ~1770 cm⁻¹) and HPLC (to quantify residual monomers) is critical. Reaction kinetics can be modeled using Arrhenius equations to predict yield under varying conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing BPADA’s structural integrity and purity?

- Methodological Answer : Combine ¹H/¹³C NMR (to verify aromatic proton environments and carbonyl groups), FTIR (for anhydride functional groups), and X-ray diffraction (for crystallinity analysis). Purity assessment requires HPLC-MS to detect trace impurities (e.g., unreacted precursors) and thermogravimetric analysis (TGA) to evaluate thermal decomposition thresholds. Cross-validate results with elemental analysis (C, H, O content) to ensure stoichiometric accuracy .

Q. How does BPADA’s reactivity with diamine monomers influence polyimide film properties?

- Methodological Answer : Conduct step-growth polymerization trials with diamines (e.g., 4,4'-oxydianiline) under controlled humidity. Monitor viscosity changes via rheometry to assess imidization kinetics. Use dynamic mechanical analysis (DMA) to correlate monomer ratios with glass transition temperatures (Tg) and tensile strength. For example, BPADA-based polyimides exhibit Tg values >250°C due to bulky substituents hindering chain mobility .

Advanced Research Questions

Q. How can factorial design be applied to resolve contradictions in BPADA-based polymer thermal stability data reported across studies?

- Methodological Answer : Implement a 2^k factorial design to isolate variables such as curing temperature (e.g., 200°C vs. 300°C), annealing time, and monomer purity. Use ANOVA to identify interactions affecting thermal stability (e.g., residual solvent content lowering Tg). Replicate conflicting studies under standardized conditions (ASTM E831 for TGA), and apply principal component analysis (PCA) to decouple confounding factors .

Q. What advanced simulation frameworks predict BPADA’s compatibility with novel co-monomers for high-performance composites?

- Methodological Answer : Employ COMSOL Multiphysics or Materials Studio for molecular dynamics (MD) simulations. Parameterize force fields using density functional theory (DFT) calculations for BPADA’s electron-deficient anhydride rings. Validate predictions via small-angle X-ray scattering (SAXS) to assess phase separation in blends. For example, simulations reveal BPADA’s enhanced miscibility with fluorinated diamines due to dipole interactions .

Q. How do interfacial interactions between BPADA-derived polyimides and inorganic fillers (e.g., SiO₂ nanoparticles) affect dielectric properties?

- Methodological Answer : Use atomic force microscopy (AFM) in Kelvin probe mode to map surface charge distribution. Design experiments with controlled filler dispersion (via sonication time variation) and measure dielectric constants via impedance spectroscopy. Cross-correlate data with X-ray photoelectron spectroscopy (XPS) to identify chemical bonding at polymer-filler interfaces. Contradictory reports on dielectric loss can arise from incomplete filler functionalization, which silane coupling agents (e.g., APTES) mitigate .

Q. What mechanistic insights explain BPADA’s hydrolysis resistance in acidic vs. alkaline environments?

- Methodological Answer : Conduct accelerated aging tests in pH-buffered solutions (e.g., 0.1M HCl vs. NaOH). Monitor anhydride hydrolysis via in situ Raman spectroscopy (peak decay at 1770 cm⁻¹) and gravimetric analysis. Use scanning electron microscopy (SEM) to track surface degradation morphology. Density functional theory (DFT) can model hydrolysis pathways, showing alkaline conditions accelerate nucleophilic attack on electrophilic carbonyl carbons .

Methodological Notes

- Data Contradiction Analysis : When encountering conflicting results (e.g., varying Tg values), apply Design of Experiments (DoE) to isolate variables and use Bayesian statistics to quantify uncertainty .

- Interdisciplinary Approaches : Combine AI-driven high-throughput screening (for monomer selection) with synchrotron-based characterization (for real-time polymerization monitoring) to bridge computational and experimental gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.